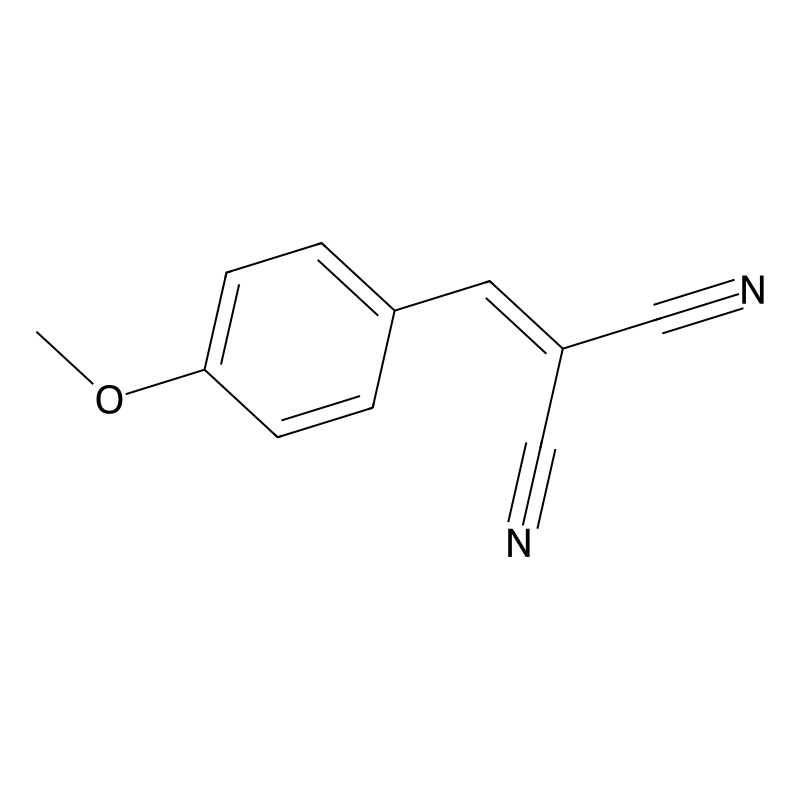

Tyrphostin A1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Tryphostin A1: A Potential Tool in Scientific Research

Tryphostin A1 is a natural product isolated from the fungus Aspergillus fumigatus []. While its biological function within the fungus remains unclear, its unique chemical structure has attracted interest in scientific research due to its potential to inhibit protein tyrosine kinases (PTKs).

Inhibition of Protein Tyrosine Kinases

PTKs are a class of enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and migration []. Tyrphostin A1 has been shown to exhibit inhibitory activity against certain PTKs, suggesting its potential application in studying these signaling pathways. Researchers can utilize Tryphostin A1 to:

- Identify the role of specific PTKs in cellular functions: By treating cells with Tryphostin A1 and observing the resulting changes, scientists can gain insights into how PTKs contribute to various cellular processes [].

- Develop new drugs targeting PTKs: The inhibitory properties of Tryphostin A1 can serve as a starting point for the design and development of more specific and potent PTK inhibitors for therapeutic purposes [].

Future Directions

Research on Tryphostin A1 is ongoing, with scientists exploring its potential applications in various fields:

- Cancer research: PTKs are often implicated in cancer development and progression. Studying the effects of Tryphostin A1 on cancer cells may provide insights into new therapeutic strategies [].

- Neurodegenerative diseases: PTK signaling plays a role in neuronal function. Investigating the effects of Tryphostin A1 on these pathways could contribute to the understanding and treatment of neurodegenerative diseases like Alzheimer's and Parkinson's [].

Tyrphostin A1, with the chemical formula C₁₁H₈N₂O, is a compound primarily known for its role as a negative control in studies involving the inhibition of epidermal growth factor receptor tyrosine kinase activity. It is classified as an inactive agent, which means it does not exhibit direct biological activity but serves as a reference in experimental settings to assess the efficacy of active compounds. The structure of Tyrphostin A1 consists of a phenolic backbone that is characteristic of many tyrphostins, which are a class of compounds known for their ability to inhibit protein tyrosine kinases .

- Despite being a weak tyrosine kinase inhibitor, Tyrphostin A1 exhibits some interesting biological effects.

- Studies have shown that it can inhibit the CD40 signaling pathway, which plays a role in immune cell activation [].

- It can also reduce the production of interleukin-12 (IL-12), a cytokine involved in T cell activation [].

- The exact mechanism for these effects is not fully understood, but it's likely related to interactions with other cellular proteins besides tyrosine kinases [].

- More research is needed to elucidate the specific binding targets and downstream effects of Tyrphostin A1.

- No specific data on the toxicity of Tyrphostin A1 is readily available in the scientific literature reviewed.

- Given its small molecule structure, it's advisable to handle it with standard laboratory precautions for unknown compounds, including wearing gloves, eye protection, and working in a fume hood.

Tyrphostin A1 functions mainly through competitive inhibition mechanisms. It competes with adenosine triphosphate (ATP) and substrates for binding to protein tyrosine kinases, thereby preventing their activation. This inhibition can alter downstream signaling pathways, which are crucial in various cellular processes such as growth, differentiation, and metabolism. The specific

While Tyrphostin A1 itself is categorized as an inactive agent, it has been shown to influence biological processes indirectly by serving as a control in experiments assessing the effects of other active tyrphostins. For instance, it has been used to evaluate the inhibition of interleukin-12 production in macrophage cultures stimulated by CD40 ligand. This suggests that while Tyrphostin A1 does not exert direct biological effects, it plays a significant role in understanding the mechanisms of action of more potent inhibitors .

The synthesis of Tyrphostin A1 typically involves multi-step organic reactions that incorporate phenolic derivatives and nitrogen-containing compounds. While specific synthetic routes can vary, common methods include:

- Condensation Reactions: Combining phenolic compounds with appropriate amines or amides.

- Cyclization: Forming cyclic structures through intramolecular reactions.

- Purification: Crystallization or chromatography techniques to isolate the pure compound.

These methods are designed to yield high-purity Tyrphostin A1 suitable for research applications .

Tyrphostin A1 is primarily utilized in research settings as a negative control for studies involving epidermal growth factor receptors and other protein tyrosine kinases. Its applications include:

- Research Control: Serving as a baseline reference in experiments evaluating the efficacy of active tyrphostins.

- Biological Studies: Understanding the role of protein tyrosine kinases in cellular signaling pathways.

- Pharmacological Investigations: Assessing potential therapeutic targets for diseases linked to aberrant kinase activity .

Interaction studies involving Tyrphostin A1 focus on its role as a control compound in various assays. These studies often assess how other active compounds interact with protein tyrosine kinases and their downstream effects on cellular signaling pathways. For example, studies have demonstrated that while Tyrphostin A1 does not directly inhibit interleukin-12 production, it can help delineate the mechanisms through which other tyrphostins exert their effects .

Tyrphostin A1 is part of a broader class known as tyrphostins, which share structural similarities but differ in their biological activities and potency. Here are some similar compounds:

| Compound Name | Chemical Formula | Biological Activity | Unique Features |

|---|---|---|---|

| Tyrphostin A23 | C₁₁H₉N₃O | Active inhibitor of epidermal growth factor receptor | More potent than Tyrphostin A1 |

| Tyrphostin AG 1478 | C₁₄H₁₂N₂O₂ | Selective inhibitor of epidermal growth factor receptor | Higher specificity towards certain kinases |

| Tyrphostin B48 | C₁₂H₁₀N₂O | Inhibits various receptor tyrosine kinases | Broader spectrum of kinase inhibition |

Tyrphostin A1's uniqueness lies in its role as an inactive agent that helps establish baselines for evaluating the effectiveness of other more potent inhibitors within research settings .

Tyrphostin A1, chemically known as 2-(4-methoxybenzylidene)malononitrile, can be synthesized through several well-established methodologies. The primary synthetic approach involves the Knoevenagel condensation reaction between 4-methoxybenzaldehyde and malononitrile [1] [2] [3]. This classical carbon-carbon bond forming reaction has been extensively studied and optimized for both laboratory and industrial scale production.

Classical Knoevenagel Condensation

The traditional synthesis employs 4-methoxybenzaldehyde and malononitrile in equimolar ratios under basic catalytic conditions [1] [2]. Common catalysts include ammonium acetate, ammonia, or other organic bases. The reaction typically proceeds at room temperature to 60°C over 1-24 hours, yielding the desired product in 84-98% yields [2] [3]. The mechanism involves nucleophilic addition of the activated methylene compound (malononitrile) to the aldehyde carbonyl, followed by spontaneous dehydration to form the α,β-unsaturated nitrile product [4].

Microwave-Assisted Synthesis

Advanced synthetic protocols have incorporated microwave irradiation to significantly reduce reaction times and improve energy efficiency [3]. Using 320 W microwave power for 20-50 seconds with ammonium acetate as catalyst, yields of 85-96% can be achieved [3]. This method represents a substantial improvement in terms of reaction kinetics and environmental impact.

Solvent-Free Methodologies

Green chemistry approaches have been developed that eliminate the need for organic solvents [2] [5]. These reactions can be performed under neat conditions at temperatures ranging from room temperature to 130°C, with reaction times of 5-8 hours yielding 74-98% of pure product [2]. Mechanochemical grinding has also been employed as an alternative activation method [5].

Aqueous Synthesis

Water-mediated Knoevenagel condensation represents another environmentally benign approach [6] [7]. These reactions proceed at 65°C for 1-2 hours in distilled water without additional catalysts, achieving yields of 84-96% [8]. The aqueous medium facilitates product precipitation, simplifying isolation procedures.

Purification Techniques

Recrystallization Methods

Recrystallization remains the most widely employed purification technique for Tyrphostin A1 [2] [3]. Ethanol is frequently used as the primary recrystallization solvent, often in combination with n-hexane or ethyl acetate to optimize crystal formation [2]. The process typically achieves purities of 98-99% with recoveries of 85-95% [3].

Chromatographic Purification

For analytical-grade material, column chromatography on silica gel using hexanes/ethyl acetate solvent systems (4:1 to 3:1 ratios) provides purities ≥98% [9]. This technique is particularly useful when dealing with complex reaction mixtures or when extremely high purity is required for biological studies [10].

Simple Washing Procedures

For many applications, simple washing with water followed by ethanol treatment of the crude product provides adequate purification [2] [11]. This approach is cost-effective and environmentally friendly, typically achieving purities of 95-98% with recoveries of 90-95%.

Crystallization from Solvent Mixtures

Optimized crystallization procedures using binary solvent systems such as ethyl acetate/n-hexane or methanol/diethyl ether have been developed for different scale operations [12]. These methods are particularly valuable for kilogram-scale production where column chromatography becomes impractical.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

1H Nuclear Magnetic Resonance (1H NMR): The 1H Nuclear Magnetic Resonance spectrum of Tyrphostin A1 in deuterated chloroform exhibits characteristic signals that confirm the structure [13] [14]. The spectrum shows aromatic protons at δ 7.91 (doublet, 2H) corresponding to the meta protons of the 4-methoxyphenyl ring, and at δ 7.01 (doublet, 2H) for the ortho protons [13]. The vinyl proton of the malononitrile moiety appears as a singlet at δ 7.65, while the methoxy group shows a characteristic singlet at δ 3.92 (3H) [13] [15].

13C Nuclear Magnetic Resonance (13C NMR): The 13C Nuclear Magnetic Resonance spectrum provides complementary structural information [13] [14]. Key carbon signals include δ 158.8 (methoxy-substituted aromatic carbon), δ 133.4 (vinyl carbon), δ 115.1 and δ 114.1 (nitrile carbons), δ 85.7 (quaternary carbon bearing nitrile groups), and δ 55.7 (methoxy carbon) [13].

Infrared Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy provides diagnostic fingerprint information for Tyrphostin A1 [13] [14]. The spectrum exhibits characteristic absorption bands at 3030, 2982, and 2852 cm⁻¹ corresponding to aromatic and aliphatic carbon-hydrogen stretching vibrations [13]. The most diagnostic feature is the strong nitrile stretch at 2220 cm⁻¹ [13] [14]. Additional bands appear at 1605, 1571, 1557, and 1513 cm⁻¹, corresponding to aromatic carbon-carbon stretching modes [13].

Mass Spectrometry

Mass spectrometric analysis confirms the molecular weight and provides structural information [16] [17]. Electrospray ionization mass spectrometry (ESI-MS) shows the molecular ion peak [M+H]⁺ at m/z 185.07094, corresponding to the protonated molecular ion [16]. Additional fragmentation patterns can be observed that support the proposed structure.

Ultraviolet-Visible Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy shows a characteristic absorption maximum at 350 nm in aqueous solution [18] [19], which is attributed to the extended conjugation between the aromatic ring and the malononitrile moiety [17]. This absorption band is useful for quantitative analysis and purity assessment.

Crystallographic Analysis

Crystallographic studies have provided detailed structural information about Tyrphostin A1 [20]. The compound crystallizes in a specific space group with defined unit cell parameters. Single crystal X-ray diffraction analysis has been reported, with data deposited in the Cambridge Crystallographic Data Centre (CCDC Number 640857) [20]. The crystal structure reveals the molecular geometry, bond lengths, and intermolecular interactions that stabilize the crystal lattice.

The crystallographic analysis confirms the E-configuration of the double bond in the vinyl linkage and provides precise bond lengths and angles. The planarity of the molecule and the extent of conjugation between the aromatic ring and the malononitrile group are clearly defined through these studies [20].

Quality Control Parameters

Purity Determination

Gas Chromatographic Analysis: Gas chromatography with flame ionization detection (GC-FID) is the primary method for purity determination [18] [19] [28]. Specifications typically require ≥98.0% purity by GC analysis [19] [29]. The method provides excellent resolution for detecting related impurities and degradation products.

High-Performance Liquid Chromatographic Analysis: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with ultraviolet detection serves as an alternative or complementary purity assessment method [30] [31]. HPLC methods have been specifically developed for tyrphostin compounds, with specifications requiring ≥98.0% purity by peak area [30].

Physical Characterization

Melting Point Determination: The melting point serves as a key identity and purity parameter, with specifications of 113-117°C reported across multiple sources [18] [19] [29]. Sharp melting ranges within 4°C are indicative of high purity material.

Water Content Analysis: Karl Fischer titration is employed to determine water content, with specifications typically requiring ≤0.5% water [32]. Low water content is critical for stability and prevents hydrolytic degradation.

Identity Confirmation

Spectroscopic Verification: Identity confirmation relies on multiple spectroscopic techniques including IR, NMR, and mass spectrometry [19] [29]. Spectra must match established reference standards to confirm structural integrity.

Appearance and Physical Properties: The compound should appear as light orange to yellow to green powder or crystalline material [18] [19] [29]. Color variations may indicate different degrees of purity or different crystalline forms.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

MeSH Pharmacological Classification

Pictograms

Acute Toxic;Irritant

Other CAS

Wikipedia

Dates

The tricarboxylic acid cycle activity in cultured primary astrocytes is strongly accelerated by the protein tyrosine kinase inhibitor tyrphostin 23

Michaela C Hohnholt, Eva-Maria Blumrich, Helle S Waagepetersen, Ralf DringenPMID: 27894844 DOI: 10.1016/j.neuint.2016.11.008

Abstract

Tyrphostin 23 (T23) is a well-known inhibitor of protein tyrosine kinases and has been considered as potential anti-cancer drug. T23 was recently reported to acutely stimulate the glycolytic flux in primary cultured astrocytes. To investigate whether T23 also affects the tricarboxylic acid (TCA) cycle, we incubated primary rat astrocyte cultures with [U-C]glucose in the absence or the presence of 100 μM T23 for 2 h and analyzed the

C metabolite pattern. These incubation conditions did not compromise cell viability and confirmed that the presence of T23 doubled glycolytic lactate production. In addition, T23-treatment strongly increased the molecular carbon labeling of the TCA cycle intermediates citrate, succinate, fumarate and malate, and significantly increased the incorporation of

C-labelling into the amino acids glutamate, glutamine and aspartate. These results clearly demonstrate that, in addition to glycolysis, also the mitochondrial TCA cycle is strongly accelerated after exposure of astrocytes to T23, suggesting that a protein tyrosine kinase may be involved in the regulation of the TCA cycle in astrocytes.

Tyk2 is a therapeutic target for psoriasis-like skin inflammation

Masayuki Ishizaki, Ryuta Muromoto, Toshihiko Akimoto, Yuichi Sekine, Shigeyuki Kon, Manish Diwan, Hiroaki Maeda, Sumihito Togi, Kazuya Shimoda, Kenji Oritani, Tadashi MatsudaPMID: 24345760 DOI: 10.1093/intimm/dxt062

Abstract

Tyrosine kinase 2 (Tyk2), a member of the Jak kinase family, mediates signals triggered by various cytokines, which are related to the pathogenesis of psoriasis. In this study, we investigated the role of Tyk2 in IL-23-induced psoriasis-like skin inflammation. Tyk2(-/-) mice when injected with IL-23 showed significantly reduced ear skin swelling with epidermal hyperplasia and inflammatory cell infiltration compared with wild-type mice. In addition, Tyk2 deficiency reduced production of pro-inflammatory cytokines and psoriasis-relevant anti-microbial peptides. More noteworthy is that Tyk2 directly regulated IL-22-dependent inflammation and epidermal hyperplasia. Taken together with the inhibition of IL-23-induced inflammation by treatment with neutralizing antibodies against IL-17 or IL-22, Tyk2 participates in both IL-23 and IL-22 signal transduction to mediate psoriasis-like skin inflammation. On the basis of these findings, we demonstrated for the first time that a small-molecule Tyk2 inhibitor significantly inhibited IL-23-induced inflammation and cytokine production in the skin. These observations demonstrate the important role of Tyk2 in experimental skin inflammation and indicate the therapeutic potential of Tyk2 inhibition in human psoriasis.Inhibitory Effects of Genistein on Vascular Smooth Muscle Cell Proliferation Induced by Ox-LDL: Role of BKCa Channels

Bing Bai, Nanjuan Lu, Wei Zhang, Jinghan Lin, Tingting Zhao, Shanshan Zhou, Elona Khasanova, Liming ZhangPMID: 33415067 DOI: 10.1155/2020/8895449

Abstract

Oxidized low-density lipoprotein (Ox-LDL) is a crucial pathogenic factor for vascular diseases, which can induce the proliferation of vascular smooth muscle cells (VSMCs). Genistein is the main component of soybean isoflavone. Genistein has a variety of pharmacological properties in the treatment of vascular diseases and a promising clinical application. Large-conductance calcium-activated potassium (BKCa) channels are the primary type of potassium channels in VSMCs, which regulate various biological functions of VSMCs. However, whether genistein exerts an antiproliferation effect on Ox-LDL-stimulated VSMCs remains unclear. The current study is aimed at elucidating the effect of genistein on the Ox-LDL-stimulated proliferation of VSMCs and its possible molecular mechanism, especially the electrophysiological mechanism related to BKCa channels.Monoculture VSMC was obtained by an acute enzyme-dispersing method. The proliferation of cells was measured by CCK-8, cell cycle, and proliferating cell nuclear antigen (PCNA) expression. The BKCa whole-cell currents were measured by patch-clamp.

Ox-LDL treatment induced the proliferation of VSMCs, upregulated the BKCa protein expression, and increased the density of BKCa currents, while genistein significantly inhibited these effects caused by Ox-LDL. BKCa channels exerted a regulatory role in the proliferation of VSMCs in response to Ox-LDL. The inhibition of BKCa channels suppressed Ox-LDL-stimulated VSMC proliferation, while the activation of BKCa channels showed the opposite effect. Moreover, genistein suppressed the activity of BKCa, including protein expression and current density in a protein tyrosine kinase- (PTK-) dependent manner.

This study demonstrated that genistein inhibited the Ox-LDL-mediated proliferation of VSMCs by blocking the cell cycle progression; the possible molecular mechanism may be related to PTK-dependent suppression of BKCa channels. Our results provided novel ideas for the application of genistein in the treatment of vascular diseases and proposed a unique insight into the antiproliferative molecular mechanism of genistein.

Hitching a ride on vesicles: cauliflower mosaic virus movement protein trafficking in the endomembrane system

Anna Vittoria Carluccio, Stefania Zicca, Livia StavolonePMID: 24477592 DOI: 10.1104/pp.113.234534

Abstract

The transport of a viral genome from cell to cell is enabled by movement proteins (MPs) targeting the cell periphery to mediate the gating of plasmodesmata. Given their essential role in the development of viral infection, understanding the regulation of MPs is of great importance. Here, we show that cauliflower mosaic virus (CaMV) MP contains three tyrosine-based sorting signals that interact with an Arabidopsis (Arabidopsis thaliana) μA-adaptin subunit. Fluorophore-tagged MP is incorporated into vesicles labeled with the endocytic tracer N-(3-triethylammoniumpropyl)-4-(6-(4-(diethylamino)phenyl)hexatrienyl)pyridinium dibromide. The presence of at least one of the three endocytosis motifs is essential for internalization of the protein from the plasma membrane to early endosomes, for tubule formation, and for CaMV infection. In addition, we show that MP colocalizes in vesicles with the Rab GTPase AtRAB-F2b, which is resident in prevacuolar late endosomal compartments that deliver proteins to the vacuole for degradation. Altogether, these results demonstrate that CaMV MP traffics in the endocytic pathway and that virus viability depends on functional host endomembranes.Differential Regulation of Clathrin and Its Adaptor Proteins during Membrane Recruitment for Endocytosis

Chao Wang, Tianwei Hu, Xu Yan, Tingting Meng, Yutong Wang, Qingmei Wang, Xiaoyue Zhang, Ying Gu, Clara Sánchez-Rodríguez, Astrid Gadeyne, Jinxing Lin, Staffan Persson, Daniël Van Damme, Chuanyou Li, Sebastian Y Bednarek, Jianwei PanPMID: 26945051 DOI: 10.1104/pp.15.01716

Abstract

In plants, clathrin-mediated endocytosis (CME) is dependent on the function of clathrin and its accessory heterooligomeric adaptor protein complexes, ADAPTOR PROTEIN2 (AP-2) and the TPLATE complex (TPC), and is negatively regulated by the hormones auxin and salicylic acid (SA). The details for how clathrin and its adaptor complexes are recruited to the plasma membrane (PM) to regulate CME, however, are poorly understood. We found that SA and the pharmacological CME inhibitor tyrphostin A23 reduce the membrane association of clathrin and AP-2, but not that of the TPC, whereas auxin solely affected clathrin membrane association, in Arabidopsis (Arabidopsis thaliana). Genetic and pharmacological experiments revealed that loss of AP2μ or AP2σ partially affected the membrane association of other AP-2 subunits and that the AP-2 subunit AP2σ, but not AP2μ, was required for SA- and tyrphostin A23-dependent inhibition of CME Furthermore, we show that although AP-2 and the TPC are both required for the PM recruitment of clathrin in wild-type cells, the TPC is necessary for clathrin PM association in AP-2-deficient cells. These results indicate that developmental signals may differentially modulate the membrane recruitment of clathrin and its core accessory complexes to regulate the process of CME in plant cells.Effects of tyrosine kinase and phosphatase inhibitors on mitosis progression in synchronized tobacco BY-2 cells

Ya A Sheremet, A I Yemets, A Azmi, K Vissenberg, J P Verbelen, Ya B BlumePMID: 23342643 DOI:

Abstract

To test whether reversible tubulin phosphorylation plays any role in the process of plant mitosis the effects of inhibitors of tyrosine kinases, herbimycin A, genistein and tyrphostin AG 18, and of an inhibitor of tyrosine phosphatases, sodium orthovanadate, on microtubule organization and mitosis progression in a synchronized BY-2 culture has been investigated. It was found that treatment with inhibitors of tyrosine kinases of BY-2 cells at the G2/M transition did not lead to visible disturbances of mitotic microtubule structures, while it did reduce the frequency of their appearance. We assume that a decreased tyrosine phosphorylation level could alter the microtubule dynamic instability parameters during interphase/prophase transition. All types of tyrosine kinase inhibitors used caused a prophase delay: herbimycin A and genistein for 2 h, and tyrphostin AG18 for 1 h. Thereafter the peak of mitosis was displaced for 1 h by herbimycin A or genistein exposure, but after tyrphostin AG18 treatment the timing of the mitosis-peak was comparable to that in control cells. Enhancement of tyrosine phosphorylation induced by the tyrosine phosphatase inhibitor resulted in the opposite effect on BY-2 mitosis transition. Culture treatment with sodium orthovanadate during 1 h resulted in an accelerated start of the prophase and did not lead to the alteration in time of the mitotic index peak formation, as compared to control cells. We suppose that the reversible tyrosine phosphorylation can be involved in the regulation of interphase to M phase transition possibly through regulation of microtubule dynamics in plant cells.The Protein Tyrosine Kinase Inhibitor Tyrphostin 23 Strongly Accelerates Glycolytic Lactate Production in Cultured Primary Astrocytes

Eva-Maria Blumrich, Reshma Kadam, Ralf DringenPMID: 27278759 DOI: 10.1007/s11064-016-1972-3

Abstract

Tyrphostin 23 (T23) is a well-known inhibitor of protein tyrosine kinases. To investigate potential acute effects of T23 on the viability and the glucose metabolism of brain cells, we exposed cultured primary rat astrocytes to T23 for up to 4 h. While the viability and the morphology of the cultured astrocytes were not acutely affected by the presence of T23 in concentrations of up to 300 µM, this compound caused a rapid, time- and concentration-dependent increase in glucose consumption and lactate release. Maximal effects on glycolytic flux were found for incubations with 100 µM T23 for 2 h which doubled both glucose consumption and lactate production. The stimulation of glycolytic flux by T23 was reversible, completely abolished upon removal of the compound and not found in presence of other known inhibitors of endocytosis. Structurally related compounds such as tyrphostin 25 and catechol or modulators of AMP kinase activity did neither affect the basal nor the T23-stimulated lactate production by astrocytes. In contrast, the presence of the phosphatase inhibitor vanadate completely abolished the stimulation by T23 of astrocytic lactate production in a concentration-dependent manner. These data suggest that T23-sensitive phosphorylation/dephosphorylation events are involved in the regulation of astrocytic glycolysis.Sensitivity to Flg22 is modulated by ligand-induced degradation and de novo synthesis of the endogenous flagellin-receptor FLAGELLIN-SENSING2

John M Smith, Daniel J Salamango, Michelle E Leslie, Carina A Collins, Antje HeesePMID: 24220680 DOI: 10.1104/pp.113.229179

Abstract

FLAGELLIN-SENSING2 (FLS2) is the plant cell surface receptor that perceives bacterial flagellin or flg22 peptide, initiates flg22-signaling responses, and contributes to bacterial growth restriction. Flg22 elicitation also leads to ligand-induced endocytosis and degradation of FLS2 within 1 h. Why plant cells remove this receptor precisely at the time during which its function is required remains mainly unknown. Here, we assessed in planta flg22-signaling competency in the context of ligand-induced degradation of endogenous FLS2 and chemical interference known to impede flg22-dependent internalization of FLS2 into endocytic vesicles. Within 1 h after an initial flg22 treatment, Arabidopsis (Arabidopsis thaliana) leaf tissue was unable to reelicit flg22 signaling in a ligand-, time-, and dose-dependent manner. These results indicate that flg22-induced degradation of endogenous FLS2 may serve to desensitize cells to the same stimulus (homologous desensitization), likely to prevent continuous signal output upon repetitive flg22 stimulation. In addition to impeding ligand-induced FLS2 degradation, pretreatment with the vesicular trafficking inhibitors Wortmannin or Tyrphostin A23 impaired flg22-elicited reactive oxygen species production that was partially independent of BRASSINOSTEROID INSENSITIVE1-ASSOCIATED KINASE1. Interestingly, these inhibitors did not affect flg22-induced mitogen-activated protein kinase phosphorylation, indicating the ability to utilize vesicular trafficking inhibitors to target different flg22-signaling responses. For Tyrphostin A23, reduced flg22-induced reactive oxygen species could be separated from the defect in FLS2 degradation. At later times (>2 h) after the initial flg22 elicitation, recovery of FLS2 protein levels positively correlated with resensitization to flg22, indicating that flg22-induced new synthesis of FLS2 may prepare cells for a new round of monitoring the environment for flg22.Contribution of host intracellular transport machineries to intercellular movement of turnip mosaic virus

Maxime Agbeci, Romain Grangeon, Richard S Nelson, Huanquan Zheng, Jean-François LalibertéPMID: 24098128 DOI: 10.1371/journal.ppat.1003683

Abstract

The contribution of different host cell transport systems in the intercellular movement of turnip mosaic virus (TuMV) was investigated. To discriminate between primary infections and secondary infections associated with the virus intercellular movement, a gene cassette expressing GFP-HDEL was inserted adjacent to a TuMV infectious cassette expressing 6K₂:mCherry, both within the T-DNA borders of the binary vector pCambia. In this system, both gene cassettes were delivered to the same cell by a single binary vector and primary infection foci emitted green and red fluorescence while secondarily infected cells emitted only red fluorescence. Intercellular movement was measured at 72 hours post infiltration and was estimated to proceed at an average rate of one cell being infected every three hours over an observation period of 17 hours. To determine if the secretory pathway were important for TuMV intercellular movement, chemical and protein inhibitors that blocked both early and late secretory pathways were used. Treatment with Brefeldin A or Concanamycin A or expression of ARF1 or RAB-E1d dominant negative mutants, all of which inhibit pre- or post-Golgi transport, reduced intercellular movement by the virus. These treatments, however, did not inhibit virus replication in primary infected cells. Pharmacological interference assays using Tyrphostin A23 or Wortmannin showed that endocytosis was not important for TuMV intercellular movement. Lack of co-localization by endocytosed FM4-64 and Ara7 (AtRabF2b) with TuMV-induced 6K₂-tagged vesicles further supported this conclusion. Microfilament depolymerizing drugs and silencing expression of myosin XI-2 gene, but not myosin VIII genes, also inhibited TuMV intercellular movement. Expression of dominant negative myosin mutants confirmed the role played by myosin XI-2 as well as by myosin XI-K in TuMV intercellular movement. Using this dual gene cassette expression system and transport inhibitors, components of the secretory and actomyosin machinery were shown to be important for TuMV intercellular spread.Molecular mechanism of constitutive endocytosis of Acid-sensing ion channel 1a and its protective function in acidosis-induced neuronal death

Wei-Zheng Zeng, Di-Shi Liu, Bo Duan, Xing-Lei Song, Xiang Wang, Dong Wei, Wen Jiang, Michael X Zhu, Yong Li, Tian-Le XuPMID: 23595764 DOI: 10.1523/JNEUROSCI.5206-12.2013